Methyl 4-[(cyclopropylamino)methyl]benzoate
Description
Methyl 4-[(cyclopropylamino)methyl]benzoate is a benzoate ester derivative featuring a para-substituted (cyclopropylamino)methyl group. The cyclopropyl group, a strained three-membered ring, may influence electronic and steric properties, making this compound a candidate for further pharmacological or material science investigations.
Properties
IUPAC Name |
methyl 4-[(cyclopropylamino)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-9(3-5-10)8-13-11-6-7-11/h2-5,11,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFXQTMLDGZHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(cyclopropylamino)methyl]benzoate typically involves the esterification of 4-[(cyclopropylamino)methyl]benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(cyclopropylamino)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-[(cyclopropylamino)methyl]benzoic acid.
Reduction: Formation of 4-[(cyclopropylamino)methyl]benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-[(cyclopropylamino)methyl]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(cyclopropylamino)methyl]benzoate involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The ester group may undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with Methyl 4-[(cyclopropylamino)methyl]benzoate, enabling comparative analysis:
Key Comparative Insights
Synthetic Accessibility: Methyl 3-chloro-4-(cyclopropylamino)benzoate and the quinoline-piperazine hybrids were synthesized using transition-metal catalysis or conventional crystallization, respectively. The target compound may require similar strategies, though the methylene bridge in its structure could introduce additional steric challenges.
Compared to Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate , the target’s NH group (vs. O-linkage) may enhance hydrogen-bonding capacity but reduce hydrolytic stability.
Crystallographic Characterization :
- While compounds like C1–C7 were analyzed via NMR/HRMS , tools such as SHELXL (for crystal structure refinement) and WinGX (for crystallographic data processing) could be applied to the target compound for detailed structural elucidation.
Safety and Handling :
- Analogues like 4-(bromomethyl)benzaldehyde highlight the importance of rigorous safety protocols (e.g., eye/skin protection) during synthesis, especially for halogenated intermediates.
Data-Driven Implications
- Yield Optimization: The 47% yield of Methyl 3-chloro-4-(cyclopropylamino)benzoate suggests that Pd-catalyzed methods may require optimization for the target compound’s methylene-linked substituent.
- Solubility: The cyclopropyl group’s hydrophobicity may reduce aqueous solubility compared to morpholino or dimethylamino analogues .
Biological Activity
Methyl 4-[(cyclopropylamino)methyl]benzoate (CAS No. 953746-28-6) is an organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyclopropylamino group may facilitate binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
- Analgesic Properties : Research conducted on animal models demonstrated that the compound exhibited analgesic effects comparable to standard pain relief medications. The mechanism was hypothesized to involve modulation of pain receptors in the central nervous system.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl Benzoate | Mild insecticidal properties | Commonly used as a flavoring agent |
| Methyl 4-(aminomethyl)benzoate | Antimicrobial and anti-inflammatory | Contains an amino group enhancing reactivity |
| Methyl 4-[(hydroxyimino)methyl]benzoate | Potential anticancer properties | Hydroxylamine functionality |
Toxicity Studies
Studies assessing the toxicity of this compound have indicated low acute toxicity in animal models, with an LD50 greater than 2000 mg/kg, suggesting a favorable safety profile for potential therapeutic applications.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings indicate:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
